![molecular formula C10H8N2O B049863 1,3-Dihydrofuro[3,4-b]quinoxaline CAS No. 114096-83-2](/img/structure/B49863.png)
1,3-Dihydrofuro[3,4-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydrofuro[3,4-b]quinoxaline, also known as DHFQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHFQ is a member of the quinoxaline family and has a unique structure that makes it an attractive target for drug discovery. In
Wirkmechanismus
The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxaline is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. 1,3-Dihydrofuro[3,4-b]quinoxaline has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 1,3-Dihydrofuro[3,4-b]quinoxaline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. These inhibitory effects may contribute to the anti-cancer and neuroprotective properties of 1,3-Dihydrofuro[3,4-b]quinoxaline.
Biochemical and Physiological Effects:
1,3-Dihydrofuro[3,4-b]quinoxaline has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1,3-Dihydrofuro[3,4-b]quinoxaline can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and protect neurons from oxidative stress. In vivo studies have shown that 1,3-Dihydrofuro[3,4-b]quinoxaline can inhibit tumor growth and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-Dihydrofuro[3,4-b]quinoxaline is its relative ease of synthesis, which makes it a readily available compound for scientific research. 1,3-Dihydrofuro[3,4-b]quinoxaline also has a unique structure that makes it an attractive target for drug discovery. However, one limitation of 1,3-Dihydrofuro[3,4-b]quinoxaline is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for 1,3-Dihydrofuro[3,4-b]quinoxaline research. One area of focus could be the development of 1,3-Dihydrofuro[3,4-b]quinoxaline-based drugs for the treatment of cancer and neurological disorders. Another area of focus could be the investigation of the mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxaline and the identification of specific targets for drug development. Additionally, further studies could be conducted to explore the potential use of 1,3-Dihydrofuro[3,4-b]quinoxaline in combination with other drugs for enhanced therapeutic efficacy.
Synthesemethoden
The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield 1,3-Dihydrofuro[3,4-b]quinoxaline. The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydrofuro[3,4-b]quinoxaline has shown promising results in scientific research, particularly in the field of medicinal chemistry. 1,3-Dihydrofuro[3,4-b]quinoxaline has been found to have potent anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. 1,3-Dihydrofuro[3,4-b]quinoxaline has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,3-Dihydrofuro[3,4-b]quinoxaline has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
114096-83-2 |
---|---|
Produktname |
1,3-Dihydrofuro[3,4-b]quinoxaline |
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1,3-dihydrofuro[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H8N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2 |
InChI-Schlüssel |
JBPRDVOGSJSKFT-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N=C2CO1 |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N=C2CO1 |
Synonyme |
Furo[3,4-b]quinoxaline, 1,3-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.